molecular formula C8H6F3N3 B1409197 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile CAS No. 1227598-80-2

2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile

Cat. No.: B1409197
CAS No.: 1227598-80-2
M. Wt: 201.15 g/mol
InChI Key: PJKBZUDTSLXJDQ-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile is a versatile and high-value chemical building block designed for advanced research and development, particularly in pharmaceutical and agrochemical discovery. The molecule integrates two critical functional groups—an aminopyridine and an acetonitrile—that act as synergistic handles for further chemical modification, making it an ideal precursor for constructing complex heterocyclic systems. Its primary research value lies in its application as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and functional materials. The presence of the electron-withdrawing trifluoromethyl group, a common motif in medicinal chemistry, can significantly influence a compound's metabolic stability, lipophilicity, and bioavailability . The acetonitrile moiety at the 3-position offers a reactive nitrile group that can be readily transformed into other functional groups, such as carboxylic acids, amides, or tetrazoles, dramatically expanding the structural diversity accessible from this single scaffold. Researchers utilize this compound in the exploration of new drug candidates, where it may serve as the core structure for kinase inhibitors, antimicrobial agents, or other biologically active molecules. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Proper handling procedures should be followed, as with all chemicals of this nature.

Properties

IUPAC Name

2-[2-amino-6-(trifluoromethyl)pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)6-2-1-5(3-4-12)7(13)14-6/h1-2H,3H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKBZUDTSLXJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CC#N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Synthesis from Pyridine Derivatives

Research indicates that similar compounds, such as 2-amino-4-(trifluoromethyl)pyridines, are synthesized via nucleophilic aromatic substitution reactions on halogenated pyridine precursors. For example, halogenated pyridines undergo substitution with ammonia or amines in inert solvents under elevated temperatures to yield amino derivatives.

Halogenation and Nitrile Formation

A common approach involves halogenating pyridine at specific positions, followed by nucleophilic substitution with cyanide sources to introduce the nitrile group. This method is supported by patents and literature on trifluoromethylated pyridines, where halogenation is performed using halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide, and subsequent cyanation employs agents like sodium cyanide or potassium cyanide.

Direct Functionalization via Metal-Catalyzed Reactions

Specific Preparation Protocols from Patent Literature

Method from EP2821398A1

This patent describes a process involving the reaction of a pyridine derivative with bromine in acetonitrile at elevated temperatures (around 80°C) in the presence of palladium catalysts and triphenylphosphine. The process yields a mixture containing the desired compound and unreacted starting material, indicating partial substitution or functionalization. The key steps include:

  • Starting with a suitably substituted pyridine precursor.
  • Bromination at the 3-position.
  • Palladium-catalyzed cross-coupling with trifluoromethyl groups.
  • Cyanation to introduce the nitrile group.

Method from EP2527327A1

This patent details a process for producing 2-amino-4-(trifluoromethyl)pyridine, which shares structural similarities with the target compound. The method involves:

  • Reacting a halogenated pyridine with ammonia in the presence of inert hydrophilic ethers (e.g., tetrahydrofuran) at temperatures around 100–200°C.
  • Dehalogenation and amino group formation through nucleophilic substitution.
  • Subsequent nitrile formation via reaction with cyanide sources or via hydrolysis of nitrile precursors.

Proposed Synthetic Route for 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile

Based on the above, a feasible synthesis involves:

Step Description Reagents & Conditions References
1. Halogenation Selective halogenation at the 3-position of a pyridine ring bearing a trifluoromethyl group at the 6-position N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS), in inert solvents like acetonitrile, at 0–25°C ,
2. Cyanation Introduction of nitrile group via palladium-catalyzed cyanation Pd(0) catalyst, potassium cyanide, in polar aprotic solvents like DMF or acetonitrile, at 80–120°C ,
3. Amination Nucleophilic substitution with ammonia to replace halogen with amino group Ammonia gas or aqueous ammonia, in inert solvents such as tetrahydrofuran, at 100–200°C ,
4. Purification Extraction and purification of the target compound Standard chromatographic techniques -

Notes on Reaction Conditions and Optimization

  • Temperature: Elevated temperatures (100–200°C) are necessary for halogenation and nitrile introduction.
  • Solvents: Acetonitrile, tetrahydrofuran, or other inert polar aprotic solvents are preferred.
  • Catalysts: Palladium-based catalysts are crucial for efficient cyanation.
  • Reagents: Cyanide sources (potassium cyanide) are used with caution due to toxicity.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Type Advantages Limitations
Halogenation + Cyanation Pyridine derivative with trifluoromethyl group NBS/NCS, Pd catalyst, KCN Halogenation, cross-coupling High regioselectivity Requires multiple steps
Nucleophilic substitution Halogenated pyridine Ammonia Amination Direct amino group introduction Control of regioselectivity needed
Catalytic reduction Halogenated nitrile Hydrogen, Pd catalyst Dehalogenation Efficient nitrile formation Handling of toxic reagents

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, facilitating the development of novel compounds.
  • Chemical Reactions : The compound undergoes several types of reactions:
    • Oxidation : Can be oxidized to form corresponding oxides.
    • Reduction : The nitrile group can be reduced to an amine.
    • Substitution : The amino and trifluoromethyl groups can engage in substitution reactions with appropriate reagents.

Biology

  • Biological Activity : Research is ongoing to explore the biological activity of this compound, particularly its interactions with biomolecules. The trifluoromethyl group enhances stability and reactivity, making it a candidate for further biological studies.
  • Pharmaceutical Development : The compound is being investigated for its potential as a pharmaceutical intermediate, which could lead to the development of new therapeutic agents targeting specific diseases .

Medicine

  • Pharmaceutical Intermediates : this compound is utilized in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for modifications that can enhance drug efficacy and specificity .

Industry

  • Agrochemicals Production : The compound is also applied in the production of agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture.

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for complex organic synthesis; participates in various reactions
BiologyStudied for biological activity; potential interactions with biomolecules
MedicineUsed as a pharmaceutical intermediate; aids in drug development
IndustryEmployed in agrochemical production; contributes to pesticide formulation

Mechanism of Action

The mechanism by which 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, while the amino and nitrile groups participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Physicochemical Properties

The structural analogs of 2-amino-6-(trifluoromethyl)pyridine-3-acetonitrile differ primarily in substituent types and positions, leading to variations in reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural and Physicochemical Properties
Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Effects
This compound 2-NH₂, 6-CF₃, 3-CH₂CN C₉H₇F₃N₄ ~228 Electron-withdrawing CF₃ stabilizes the ring; NH₂ enables H-bonding and nucleophilic reactivity.
2-Amino-6-chloro-5-(trifluoromethoxy)pyridine-3-acetonitrile 2-NH₂, 6-Cl, 5-OCF₃, 3-CH₂CN C₈H₅ClF₃N₃O 251.59 Cl and OCF₃ increase lipophilicity; higher molecular weight may reduce solubility.
6-Chloro-2-(trifluoromethyl)pyridine-3-acetonitrile 2-CF₃, 6-Cl, 3-CH₂CN C₈H₄ClF₃N₃ ~233.5 CF₃ and Cl create strong electron-withdrawing effects; lacks NH₂, reducing H-bonding potential.
Key Observations:

Electronic Effects: The trifluoromethyl group (-CF₃) in the target compound at position 6 withdraws electron density, stabilizing the pyridine ring and reducing susceptibility to electrophilic attack. In contrast, the chloro and trifluoromethoxy (-OCF₃) groups in the analog from Table 1 () introduce competing electronic effects, with -OCF₃ being less electron-withdrawing than -CF₃ . The amino group (-NH₂) at position 2 in the target compound donates electron density via resonance, creating a push-pull electronic environment that enhances reactivity in substitution reactions compared to the chloro-substituted analog .

While the target compound’s amino group may pose similar risks, the acetonitrile substituent could sterically hinder DNA interaction, mitigating this effect. The trifluoromethyl group in the target compound improves metabolic stability, a trait desirable in drug candidates, whereas the trifluoromethoxy group in the analog () may alter binding affinities due to its larger size and oxygen linkage .

Biological Activity

2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile (CAS No. 1227598-80-2) is a fluorinated pyridine derivative that has garnered attention due to its unique chemical structure and potential biological activities. The trifluoromethyl group (-CF3) is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and biological interactions of the compound. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of this compound is characterized by:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Amino Group : An -NH2 group at the 2-position, which can participate in hydrogen bonding.
  • Trifluoromethyl Group : A -CF3 group at the 6-position, enhancing lipophilicity and biological activity.
  • Acetonitrile Moiety : A nitrile (-C≡N) group at the 3-position, contributing to its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, potentially modulating their activity. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing physiological responses.

Antimicrobial Activity

Research indicates that derivatives of trifluoromethyl-pyridines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate selective activity against various bacterial strains. The presence of the trifluoromethyl group is often linked to enhanced potency against pathogens.

CompoundActivityMIC (μg/mL)
ACP1aN. meningitidis64
ACP1bH. influenzae8

These findings suggest that this compound could possess similar antimicrobial effects due to structural similarities with active analogs .

Anticancer Potential

Studies have explored the anticancer potential of fluorinated compounds, including those with pyridine rings. The unique electronic properties imparted by the trifluoromethyl group may enhance the compound's ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

Case Studies

  • Inhibition Studies :
    • A study on structurally related compounds demonstrated that modifications at the pyridine ring could lead to varying degrees of enzyme inhibition. This suggests that this compound might similarly affect enzyme targets involved in cancer metabolism .
  • Toxicity Assessments :
    • Toxicity profiles for related compounds indicate a favorable safety margin when administered in controlled doses. For example, compounds with similar structures showed no significant toxicity at doses up to 2000 mg/kg in animal models .

Research Findings

Recent advancements in synthetic methodologies have enabled the efficient production of this compound, facilitating further research into its biological properties. Key findings include:

  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the pyridine ring can lead to enhanced biological activity, highlighting the importance of functional groups in determining efficacy .
  • Pharmacokinetics : Studies are ongoing to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound, which are crucial for understanding its therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : A three-step synthesis approach is commonly employed for trifluoromethylpyridine derivatives:

Halogenation : Introduce a halogen (e.g., Cl) at the pyridine ring using reagents like POCl₃ or PCl₅ under reflux conditions .

Trifluoromethylation : Replace the halogen with a trifluoromethyl group via cross-coupling reactions (e.g., using CuI or Pd catalysts) in polar aprotic solvents (e.g., DMF) at 80–100°C .

Acetonitrile Functionalization : React the intermediate with cyanoacetic acid derivatives in the presence of NaOEt or K₂CO₃ under solvent-free conditions to introduce the acetonitrile group .
Critical Parameters :

  • Solvent choice (polar aprotic solvents improve trifluoromethylation efficiency) .
  • Temperature control (exceeding 100°C may degrade intermediates) .
  • Catalyst loading (0.5–1.0 mol% Pd avoids side reactions) .

Q. What spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Resolves bond angles (e.g., N–C–C = 116.09–123.5°) and non-covalent interactions (e.g., hydrogen bonds) in crystal lattices .
  • ¹H/¹³C NMR : Identifies proton environments (e.g., NH₂ at δ 6.5–7.0 ppm; CF₃ at δ 120–125 ppm in ¹³C) .
  • FT-IR : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹; NH₂ bends at ~1600 cm⁻¹) .
    Data Table : Key XRD Parameters from Literature :
ParameterValue Range
C–N bond length1.32–1.38 Å
C–CF₃ bond angle116.7–123.5°
Hydrogen bond distance2.85–3.10 Å

Advanced Research Questions

Q. How can conflicting crystallographic or spectroscopic data between studies be systematically analyzed?

  • Methodological Answer : Contradictions often arise from:
  • Crystallization Conditions : Solvent polarity (e.g., ethanol vs. DMSO) alters hydrogen-bonding networks .
  • Dynamic Effects : Rotational flexibility of the trifluoromethyl group may lead to varying NMR chemical shifts .
    Resolution Strategies :

Compare data across multiple solvents and temperatures .

Perform DFT calculations to model electronic environments and predict stable conformers .

Q. What strategies mitigate side reactions during trifluoromethyl group introduction?

  • Methodological Answer : Common side reactions include incomplete substitution or decomposition of the CF₃ group. Mitigation approaches:
  • Purification : Use column chromatography (silica gel, hexane/EtOAc) to isolate intermediates before trifluoromethylation .
  • Reagent Selection : Employ stable CF₃ sources like methyl trifluoroacetate instead of gaseous CF₃I .
  • Catalytic Systems : Optimize Pd/Cu co-catalysts to reduce byproduct formation (e.g., dimerization) .

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the reactivity of this compound in heterocyclic synthesis?

  • Methodological Answer :
  • Hydrogen Bonding : The NH₂ group stabilizes transition states in cycloaddition reactions (e.g., forming pyrano[3,2-c]pyridines) .
  • π-Stacking : The pyridine ring’s electron-deficient nature enhances interactions with aromatic amines, facilitating Suzuki-Miyaura couplings .
    Experimental Design :
  • Compare reaction rates in solvents with varying H-bonding capacities (e.g., DMSO vs. toluene) .
  • Use sterically hindered analogs to isolate π-stacking effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar synthetic routes?

  • Methodological Answer : Yield variations may stem from:
  • Impurity Profiles : Unidentified byproducts (e.g., acetylated amines) skew yields .
  • Moisture Sensitivity : Hydrolysis of the nitrile group in humid environments reduces yields by 10–15% .
    Troubleshooting Steps :

Conduct LC-MS to detect low-abundance impurities .

Use anhydrous solvents and inert atmospheres during nitrile functionalization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile
Reactant of Route 2
2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile

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